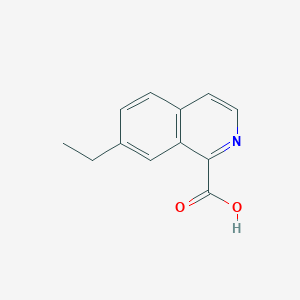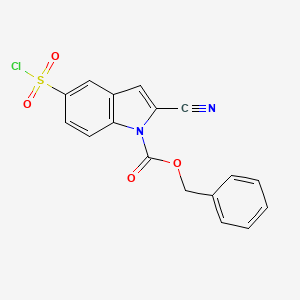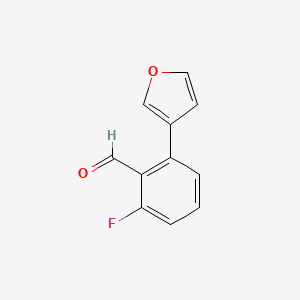
4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H19NS. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an amine group attached to a pentane chain. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves several steps. One common synthetic route includes the alkylation of thiophene derivatives followed by amination. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups to the nitrogen atom.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
When compared to similar compounds, 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine stands out due to its unique structural features and reactivity. Similar compounds include:
4-Methyl-1-(2-thienyl)pentan-1-amine: Differing by the position of the methyl group on the thiophene ring.
4-Methyl-1-(3-thienyl)pentan-1-amine: Lacking the additional methyl group on the thiophene ring.
These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
4-methyl-1-(3-methylthiophen-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-8(2)4-5-10(12)11-9(3)6-7-13-11/h6-8,10H,4-5,12H2,1-3H3 |
InChI Key |
JRPLHXJAHAPKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15260751.png)



![4-[2-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B15260795.png)

![4-[(2-Methylpropoxy)methyl]piperidin-2-one](/img/structure/B15260805.png)



![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid](/img/structure/B15260838.png)
![4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine](/img/structure/B15260842.png)

![2-[4-(Bromodifluoromethyl)phenyl]thiophene](/img/structure/B15260854.png)
